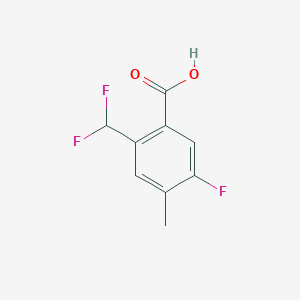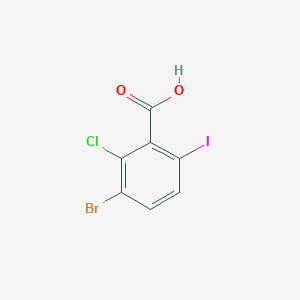
3-Bromo-2-chloro-6-iodobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-chloro-6-iodobenzoic acid: is a halogenated benzoic acid derivative with the molecular formula C7H3BrClIO2 and a molecular weight of 361.36 g/mol . This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to the benzene ring, making it a unique and versatile chemical in various fields of research and industry.
作用机制
Mode of Action
It’s known that halogenated benzoic acids can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-chloro-6-iodobenzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-6-iodobenzoic acid typically involves multi-step reactions starting from a suitable benzoic acid derivative. One common method includes the sequential halogenation of the benzene ring. For instance, starting with 2-chlorobenzoic acid, bromination can be achieved using bromine in the presence of a catalyst, followed by iodination using iodine and an oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
化学反应分析
Types of Reactions: 3-Bromo-2-chloro-6-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Halogenating agents like bromine or iodine in the presence of catalysts.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substituted Benzoic Acids: Formed through nucleophilic or electrophilic substitution.
Biaryl Compounds: Resulting from coupling reactions.
科学研究应用
Chemistry: 3-Bromo-2-chloro-6-iodobenzoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology and Medicine: In biological research, it serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals. Its unique halogenation pattern allows for the exploration of structure-activity relationships in drug design .
Industry: The compound is utilized in the development of advanced materials, including polymers and liquid crystals, due to its ability to introduce halogen atoms into the molecular structure .
相似化合物的比较
- 2-Chloro-6-iodobenzoic acid
- 3-Bromo-5-iodobenzoic acid
- 2-Bromo-6-iodobenzoic acid
Comparison: 3-Bromo-2-chloro-6-iodobenzoic acid is unique due to the presence of three different halogen atoms, which provides a higher degree of reactivity and versatility compared to compounds with fewer halogen substitutions. This makes it particularly valuable in complex synthetic applications and the development of novel materials .
属性
IUPAC Name |
3-bromo-2-chloro-6-iodobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRFJVJQICPYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)Cl)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide](/img/structure/B2929874.png)
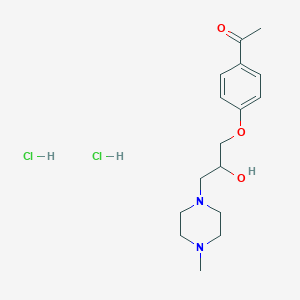
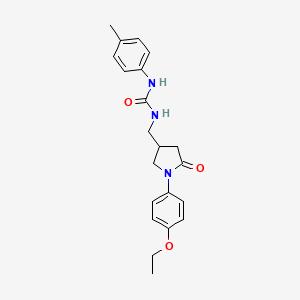
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2929877.png)
![4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine](/img/structure/B2929880.png)
![2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2929881.png)
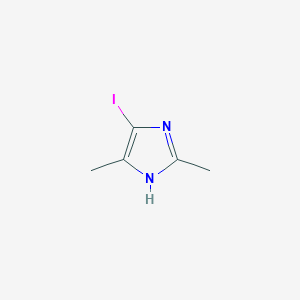
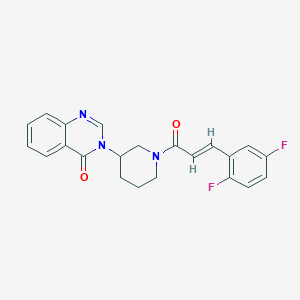
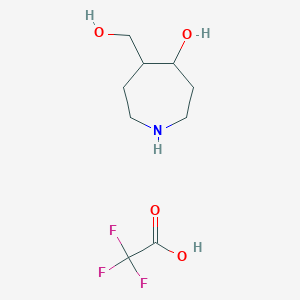
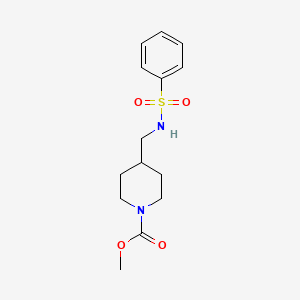
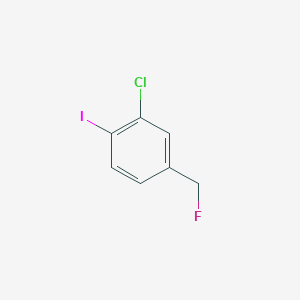
![4-(4-methylphenyl)-3-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2929891.png)
